4-Methylthiophene-2-carboxylic acid has the molecular formula C₆H₆O₂S and a molecular weight of approximately 142.18 g/mol . The structure features a thiophene ring with a methyl group at the 4-position and a carboxylic acid group at the 2-position. This unique arrangement contributes to its chemical properties and potential applications.
Research indicates that 4-methylthiophene-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. Specific studies have shown that derivatives of this compound can inhibit certain bacterial strains, suggesting its utility in drug development .
Several methods exist for synthesizing 4-methylthiophene-2-carboxylic acid:
The applications of 4-methylthiophene-2-carboxylic acid are diverse:
Interaction studies indicate that 4-methylthiophene-2-carboxylic acid may interact with various biological targets, including enzymes involved in inflammatory pathways. Its derivatives have been evaluated for their binding affinities and mechanisms of action against specific proteins, which could lead to therapeutic applications .
Several compounds share structural similarities with 4-methylthiophene-2-carboxylic acid. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
Thiophene-2-carboxylic acid | C₄H₄O₂S | Lacks methyl substitution; simpler structure |
Methyl 4-methylthiophene-2-carboxylate | C₇H₈O₂S | Ester derivative; used in organic synthesis |
3-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | Different methyl positioning; distinct reactivity |
The uniqueness of 4-methylthiophene-2-carboxylic acid lies in its specific methyl substitution pattern on the thiophene ring and the position of the carboxylic acid group. This configuration influences both its chemical reactivity and biological activity, making it a valuable compound for further research and application development.
4-Methylthiophene-2-carboxylic acid (CAS: 14282-78-1) is a thiophene derivative characterized by a methyl substituent at the 4-position and a carboxylic acid functionality at the 2-position. It presents as a white to light yellow crystalline powder with defined physical properties.
Property | Value |
---|---|
Molecular Formula | C₆H₆O₂S |
Molecular Weight | 142.18 g/mol |
Melting Point | 122-126°C (lit.) |
Boiling Point | 158°C (at 16 Torr) |
Density | 1.319±0.06 g/cm³ (Predicted) |
pKa | 3.76±0.10 (Predicted) |
Physical Form | White to light yellow crystalline powder |
Storage Conditions | Sealed, dry, room temperature, away from light |
The compound features a five-membered thiophene ring with strategic functional group positioning. Its molecular structure can be represented through various chemical notations:
The spatial arrangement of functional groups contributes to its reactivity profile and application potential in various chemical transformations.
4-Methylthiophene-2-carboxylic acid serves as a versatile building block in the synthesis of functionalized polythiophene derivatives with enhanced properties for advanced material applications. The compound's unique chemical structure, featuring both the electron-rich thiophene ring and the reactive carboxylic acid group, enables various polymerization pathways and post-polymerization modifications [1] [2].
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